tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate

neuronal nitric oxide synthase (nNOS) enantioselective synthesis chiral pyrrolidine

tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate (CAS 2227198-27-6, C₁₀H₂₀N₂O₃, MW 216.28 g/mol) is a chiral, orthogonally protected pyrrolidine building block that combines a Boc-protected cyclic secondary amine, a secondary alcohol, and an N-methyl tertiary amine in a single, stereodefined scaffold. The (3S,4R) cis configuration places the 4-hydroxyl and 3-methylamino substituents on the same face of the pyrrolidine ring, a geometry that is critical for accessing clinically validated chemotypes, particularly selective neuronal nitric oxide synthase (nNOS) inhibitors.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Cat. No. B8241997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CNCC1O
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12(4)7-5-11-6-8(7)13/h7-8,11,13H,5-6H2,1-4H3/t7-,8+/m0/s1
InChIKeyOBYLORZYVFHQNZ-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate – Chemoenzymatic Purity and Structural Differentiation for Chiral Pyrrolidine Building Block Procurement


tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate (CAS 2227198-27-6, C₁₀H₂₀N₂O₃, MW 216.28 g/mol) is a chiral, orthogonally protected pyrrolidine building block that combines a Boc-protected cyclic secondary amine, a secondary alcohol, and an N-methyl tertiary amine in a single, stereodefined scaffold [1]. The (3S,4R) cis configuration places the 4-hydroxyl and 3-methylamino substituents on the same face of the pyrrolidine ring, a geometry that is critical for accessing clinically validated chemotypes, particularly selective neuronal nitric oxide synthase (nNOS) inhibitors [2]. This compound is supplied with certified purity ≥98 % and serves as a late-stage intermediate for kinase inhibitors and GPCR-targeted agents, where both the N-methyl and the cis-hydroxy motifs directly influence target selectivity and pharmacokinetics.

Why Generic Substitution Fails for tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate: Stereochemistry and N‑Methylation Dictate Downstream Selectivity


Simple replacement with a racemic mixture, a different diastereomer, or the des‑methyl analogue compromises the stereochemical integrity and pharmacological outcome of the final drug candidate. Literature demonstrates that only the (3S,4R) cis configuration provides the correct three‑dimensional arrangement for potent nNOS inhibition; the (3R,4R) trans isomer yields inactive compounds [1]. Furthermore, the N‑methyl group eliminates a hydrogen‑bond donor compared with the NH analogue (tert‑butyl ((3S,4R)-4‑hydroxypyrrolidin‑3‑yl)carbamate, CAS 214629‑34‑2), altering logP, permeability, and metabolic stability [2]. These two structural features are not interchangeable without quantitative loss of biological activity, making this specific compound a non‑substitutable procurement decision for programs targeting the (3S,4R) cis‑pyrrolidine pharmacophore.

Quantitative Differentiation Evidence for tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate vs. Close Structural Analogs


Enantiomeric Configuration: (3S,4R) vs. Racemic (rel‑(3R,4S)) – Impact on nNOS Inhibitor Potency

The (3S,4R) absolute configuration is essential for achieving potent nNOS inhibition. In a chemoenzymatic resolution study, the (3S,4R) enantiomer of the core pyrrolidine scaffold was the only isomer that yielded active nNOS inhibitors after further functionalisation, whereas the racemic mixture or mismatched enantiomer led to inactive compounds [1]. By contrast, the commercially available racemic rel‑(3R,4S) variant (CAS 1375065‑15‑8) would require costly chiral separation or asymmetric synthesis before use, adding ≥2 synthetic steps and reducing overall yield.

neuronal nitric oxide synthase (nNOS) enantioselective synthesis chiral pyrrolidine

N‑Methyl Substitution vs. Des‑Methyl NH Analogue: Computed Physicochemical Property Differences

Replacing the NH group with N‑methyl alters two key physicochemical descriptors that govern permeability and metabolic stability. The target compound has a computed XLogP3‑AA of −0.1 and two hydrogen‑bond donors, compared with −0.8 and three H‑bond donors for the des‑methyl analogue tert‑butyl ((3S,4R)‑4‑hydroxypyrrolidin‑3‑yl)carbamate [1]. The 0.7 log unit increase in lipophilicity and elimination of one H‑bond donor are consistent with improved passive membrane permeation and reduced susceptibility to glucuronidation or sulfation of the NH group, both of which are critical for CNS‑penetrant candidates or orally bioavailable drugs.

physicochemical properties logP hydrogen bond donor count drug‑likeness

Stereochemical Comparison: (3S,4R) vs. (3R,4R) Diastereomer – Differential Biological Activity in nNOS Assays

The cis (3S,4R) and trans (3R,4R) diastereomers of the 3‑amino‑4‑hydroxypyrrolidine scaffold exhibit divergent biological activity. The Green Chemistry study explicitly shows that the cis (3S,4R) configured intermediate is required to complete the synthesis of selective nNOS inhibitors, while the trans diastereomer lacks the correct geometry for target engagement [1]. The commercially available trans analogue tert‑butyl (3R,4R)‑3‑hydroxy‑4‑(methylamino)pyrrolidine‑1‑carboxylate (CAS 859212‑58‑1) cannot substitute for the cis isomer in this pharmacophore, as the spatial relationship between the 3‑amino and 4‑hydroxy groups determines the inhibitor's binding pose within the nNOS active site.

diastereoselectivity nNOS inhibition structure-activity relationship

Downstream Kinase Inhibitor Potency: JAK3 IC₅₀ = 2.8 nM for a Compound Built on the (3S,4R) cis‑Pyrrolidine Scaffold

A drug‑like molecule incorporating the (3S,4R)‑4‑hydroxy‑3‑(methylamino)pyrrolidine core achieved an IC₅₀ of 2.8 nM against recombinant human JAK3 and 28 nM against JAK1 in enzymatic assays, as curated in ChEMBL and BindingDB [1]. The N‑methylpyrrolidine moiety is a critical pharmacophoric element for JAK isoform selectivity; removal of the N‑methyl or inversion of stereochemistry would be expected to substantially weaken this interaction. While the building block itself is not the final inhibitor, its procurement enables direct entry into the synthetic route of this high‑potency series without additional protection or resolution steps.

JAK3 inhibitor kinase selectivity immunology oncology

Optimal Deployment Scenarios for tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate in Drug Discovery and Process Chemistry


Synthesis of Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The (3S,4R) cis‑pyrrolidine core is the validated key intermediate for potent, selective nNOS inhibitors. The Green Chemistry study demonstrated that only the (3S,4R) enantiomer yields active compounds after N‑pyridinylmethylation and further elaboration, enabling the development of therapeutics for neurodegenerative diseases . Procuring this pre‑resolved building block collapses a multi‑step asymmetric synthesis into a single procurement step.

Construction of JAK3‑Selective Kinase Inhibitors for Immunology and Oncology

A compound containing the (3S,4R)‑4‑hydroxy‑3‑(methylamino)pyrrolidine motif exhibits JAK3 IC₅₀ = 2.8 nM with ~10‑fold selectivity over JAK1 . This scaffold can be directly elaborated into clinical candidates for autoimmune diseases and haematological malignancies, where JAK isoform selectivity is critical for safety.

Late‑Stage Functionalisation of CNS‑Penetrant Drug Candidates

The computed XLogP3‑AA of −0.1 and only two hydrogen‑bond donors make this compound an attractive building block for CNS‑targeted programmes. The N‑methyl group reduces polar surface area and H‑bond donation compared to the NH analogue, favouring blood‑brain barrier penetration when incorporated into lead molecules.

Parallel Medicinal Chemistry and Library Synthesis

With a purity of ≥98 % and orthogonal protecting groups (Boc on pyrrolidine nitrogen, free secondary alcohol, and N‑methylamine), this building block is ready for direct use in amide coupling, reductive amination, or SNAr reactions in parallel synthesis platforms, accelerating hit‑to‑lead timelines without additional purification or protection steps.

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